![molecular formula C10H20Cl2N2 B1376467 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 1210204-95-7](/img/structure/B1376467.png)
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Übersicht
Beschreibung
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a bicyclic amine compound that features a cyclopropyl group and an azabicyclo[3.2.1]octane scaffold. This compound is of significant interest due to its structural similarity to tropane alkaloids, which are known for their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride typically involves the construction of the azabicyclo[3.2.1]octane core. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, are likely applied to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted azabicyclo[3.2.1]octane compounds.
Wissenschaftliche Forschungsanwendungen
Opioid Receptor Studies
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has been investigated for its effects on mu-opioid receptors. Research indicates that it acts as an antagonist, which may provide insights into pain management therapies without the addictive properties associated with traditional opioids.
Case Study: Opioid Receptor Antagonism
A study published in a patent document (WO2009029257A1) discusses the synthesis and evaluation of various derivatives of 8-azabicyclo[3.2.1]octane compounds as mu-opioid receptor antagonists. The findings suggest that modifications to the bicyclic structure can enhance receptor selectivity and potency, potentially leading to new analgesic drugs with fewer side effects .
Neuropharmacology
The compound's structural features allow it to interact with various neurotransmitter systems beyond opioid receptors, making it a candidate for research into neuropharmacological applications.
Example Research Findings
Research has shown that derivatives of this compound can modulate dopamine and serotonin receptors, which are crucial in treating mood disorders and addiction . Such findings highlight its potential utility in developing multi-target therapies.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profiles of this compound is essential for its development as a therapeutic agent.
Data Table: Pharmacokinetic Properties
Property | Value |
---|---|
Bioavailability | Under investigation |
Half-life | Not yet determined |
Metabolism | Hepatic metabolism expected |
Excretion | Primarily renal |
These properties are critical for assessing the viability of the compound in clinical settings.
Synthesis of Novel Derivatives
Ongoing research aims to synthesize novel derivatives of this compound to enhance its efficacy and reduce side effects associated with current opioid treatments.
Clinical Trials
Future studies should focus on clinical trials to evaluate the safety and efficacy of this compound in humans, particularly for pain management and neuropsychiatric disorders.
Wirkmechanismus
The mechanism of action of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride
- N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
Uniqueness
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.
Biologische Aktivität
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a compound of significant interest in pharmacology, particularly for its potential activity as a kappa opioid receptor antagonist. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H16Cl2N2
- Molecular Weight : 239.17 g/mol
- CAS Number : 67139-56-4
- IUPAC Name : this compound
The primary mechanism of action for 8-cyclopropyl derivatives involves interaction with the kappa opioid receptors (KOR). These receptors are part of the opioid system and play a role in modulating pain, mood, and stress responses. The compound exhibits selective antagonistic properties, which can influence various physiological processes.
Structure-Activity Relationship (SAR)
Recent studies have explored the SAR of related bicyclic compounds. For instance, modifications to the N-substitution and linker conformation have shown to enhance selectivity and potency against KOR while minimizing off-target effects such as hERG channel inhibition, which is crucial for cardiac safety.
Compound | Kappa IC50 (nM) | Mu:Kappa Ratio | Delta:Kappa Ratio | hERG IC50 (µM) |
---|---|---|---|---|
8-Cyclopropyl Derivative | 172 | 93 | >174 | >33 |
Biological Activity Evaluation
In vitro assays have demonstrated that this compound exhibits moderate anticholinesterase activity, which is significant for potential applications in neurodegenerative diseases like Alzheimer's. The binding affinity to acetylcholinesterase (AChE) was assessed using molecular docking techniques, revealing specific interactions that contribute to its inhibitory profile.
Case Study: Anticholinesterase Activity
A study evaluated the compound's efficacy against AChE using a modified Ellman method. The results indicated that while the compound showed moderate inhibition, structural modifications could enhance its efficacy.
Pharmacological Applications
- Pain Management : Due to its KOR antagonism, this compound has potential applications in managing pain without the addictive properties associated with mu-opioid receptor agonists.
- Neuroprotection : Its anticholinesterase activity suggests possible neuroprotective effects, making it a candidate for further research in treating cognitive disorders.
- Psychiatric Disorders : KOR antagonists are being studied for their role in treating depression and anxiety disorders.
Eigenschaften
IUPAC Name |
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH/c11-7-5-9-3-4-10(6-7)12(9)8-1-2-8;;/h7-10H,1-6,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIWZBBORMWAFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3CCC2CC(C3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.